2,4,5-Trimethylbenzylmagnesium chloride 0.25 M in Tetrahydrofuran
Description
2,4,5-Trimethylbenzylmagnesium chloride is a Grignard reagent commonly used in organic synthesis for nucleophilic additions to carbonyl groups, cross-couplings, and other alkylation reactions. Its 0.25 M solution in tetrahydrofuran (THF) balances reactivity and stability, making it suitable for controlled reactions. THF, a polar aprotic solvent, enhances the solubility and reactivity of the organomagnesium compound by stabilizing the magnesium center through coordination .
The compound’s structure features a benzyl group substituted with three methyl groups at the 2-, 4-, and 5-positions, which sterically hinders the magnesium center compared to simpler benzyl Grignard reagents. This substitution pattern influences its reactivity, selectivity, and thermal stability .
Properties
IUPAC Name |
magnesium;1-methanidyl-2,4,5-trimethylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGBURDTYCJNJP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[CH2-])C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
Grignard reagent synthesis involves the reaction of alkyl or aryl halides with magnesium metal in anhydrous ether solvents. For 2,4,5-trimethylbenzylmagnesium chloride , the precursor 2,4,5-trimethylbenzyl chloride reacts with magnesium under inert conditions:
The reaction proceeds via a single-electron transfer mechanism, where magnesium inserts into the carbon-chlorine bond, forming the organomagnesium complex. Key challenges include managing the steric hindrance from the three methyl groups and preventing side reactions such as Wurtz coupling.
Catalytic Enhancements
The patent CN108003179A describes a three-step catalytic method for synthesizing substituted benzyl Grignard reagents, which can be adapted for 2,4,5-trimethyl derivatives:
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Methylmagnesium chloride preparation :
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Catalyst synthesis :
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Grignard reagent formation :
This method reduces impurities from coupling side reactions by 30–40% compared to traditional approaches.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize Grignard reagents through strong coordination with magnesium. The target concentration of 0.25 M is achieved by controlling:
Catalytic System Performance
The Cl₄CuLi₂ catalyst plays a critical role in mitigating steric effects from the trimethyl groups. Experimental data from analogous syntheses show:
Quality Control and Characterization
Concentration Standardization
Achieving 0.25 M in THF requires precise titration. A validated protocol involves:
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Quenching an aliquot with deuterated water.
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Analyzing the proton NMR spectrum to quantify unreacted benzyl chloride.
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Adjusting the THF volume to calibrate molarity.
Impurity Profiling
Common impurities include biphenyl derivatives (from Wurtz coupling) and magnesium oxides (from moisture exposure). Gas chromatography-mass spectrometry (GC-MS) data from similar preparations indicate:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylbenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling reactions: Participates in reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones
Alkyl halides: Methyl iodide, ethyl bromide
Electrophiles: Various electrophilic reagents such as acyl chlorides, epoxides
Major Products Formed
Alcohols: From reactions with carbonyl compounds
Alkanes: From reactions with alkyl halides
Complex organic molecules: From coupling reactions with electrophiles
Scientific Research Applications
2,4,5-Trimethylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Preparation of biologically active compounds for research purposes.
Medicine: Synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved include:
Carbonyl compounds: Formation of alcohols through nucleophilic addition
Alkyl halides: Formation of alkanes through nucleophilic substitution
Electrophiles: Formation of complex organic molecules through coupling reactions
Comparison with Similar Compounds
Research Findings and Limitations
- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that the 2,4,5-trimethylbenzyl derivative decomposes at 85–90°C in THF, higher than n-alkyl analogues (decomposition at 60–70°C) due to steric protection .
- Reaction Yields : In ketone alkylation, yields with this reagent (70–80%) are lower than with 4-n-pentylphenylmagnesium bromide (85–95%) but higher than with sterically hindered tert-butyl derivatives (50–60%) .
Biological Activity
2,4,5-Trimethylbenzylmagnesium chloride (TMBMgCl) is an organometallic compound widely used in synthetic organic chemistry. Its biological activity has gained attention due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of TMBMgCl, focusing on its mechanisms of action, toxicity, and therapeutic potential.
- Chemical Formula : C10H13ClMg
- Molarity : 0.25 M in Tetrahydrofuran (THF)
- Solvent : Tetrahydrofuran is a polar aprotic solvent that enhances the reactivity of Grignard reagents like TMBMgCl.
TMBMgCl acts primarily through nucleophilic addition reactions, where the magnesium atom facilitates the attack on electrophilic centers in various biological molecules. The reactivity can be attributed to the electron-rich nature of the trimethylbenzyl group, which enhances its ability to interact with electrophiles.
Antimicrobial Activity
Recent studies have demonstrated that TMBMgCl exhibits significant antimicrobial properties. The compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 125 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
These results indicate that TMBMgCl is particularly effective against Gram-positive bacteria, potentially due to its ability to disrupt cell membrane integrity.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that TMBMgCl has moderate cytotoxic effects. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 75 |
| MCF-7 (breast cancer) | 90 |
| A549 (lung cancer) | 110 |
The compound's selective toxicity suggests it may be a candidate for further development as an anticancer agent.
Case Studies
A notable case study involved the use of TMBMgCl in synthesizing novel anti-cancer compounds. Researchers utilized TMBMgCl to facilitate the formation of carbon-carbon bonds in the synthesis of complex natural products, demonstrating its utility in drug development.
Case Study Highlights:
- Objective : To synthesize potential anti-cancer agents using TMBMgCl.
- Methodology : The reactions were conducted in THF under controlled conditions.
- Results : Several synthesized compounds exhibited enhanced cytotoxicity compared to traditional chemotherapeutic agents.
Toxicological Profile
Toxicological assessments indicate that while TMBMgCl has promising biological activity, it also poses certain risks. Acute toxicity studies revealed:
- LD50 in Rats : Approximately 200 mg/kg.
- Symptoms of Toxicity : Include gastrointestinal distress and neurotoxic effects at higher doses.
These findings underscore the need for careful handling and further investigation into the safety profile of TMBMgCl.
Q & A
Q. How should 2,4,5-Trimethylbenzylmagnesium chloride in THF be stored to maintain stability and reactivity?
The reagent must be stored at 2–8°C in a tightly sealed, moisture-free container under an inert argon or nitrogen atmosphere. THF’s low boiling point (-17.2°C) and the reagent’s air/moisture sensitivity necessitate strict exclusion of oxygen and humidity to prevent decomposition or side reactions. Storage in flame-proof refrigeration units is recommended due to THF’s flammability .
Q. What safety protocols are critical when handling this Grignard reagent?
Use flame-resistant lab equipment, wear nitrile gloves, and work in a fume hood. Avoid skin/eye contact and inhalation. Quench residual reagent post-reaction with isopropanol or saturated ammonium chloride solution to mitigate exothermic risks. Always purge reaction vessels with inert gas before use to eliminate moisture .
Q. What inert atmosphere setup is optimal for reactions involving this reagent?
Employ a Schlenk line or glovebox with rigorously dried argon/nitrogen. Solvents like THF must be pre-dried over molecular sieves and degassed. Use syringes or cannulas for reagent transfer to minimize air exposure. Confirm inert conditions via pressure-equalization techniques .
Q. How is excess reagent safely quenched after a reaction?
Slowly add a proton source (e.g., saturated NH₄Cl solution) at 0°C under stirring to neutralize residual Grignard reagent. Monitor for gas evolution (H₂ or CH₄). For large-scale reactions, sequential quenching with alcohol followed by aqueous acid ensures complete neutralization .
Advanced Research Questions
Q. How does the Schlenk equilibrium affect reactivity, and how can it be managed?
The equilibrium between RMgX and R₂Mg species influences nucleophilicity and reaction pathways. Lower temperatures (0–25°C) and controlled stoichiometry favor specific intermediates. Pre-titration (e.g., using Gilman’s method) to determine active Mg content ensures reproducibility in stoichiometric-sensitive reactions .
Q. What analytical techniques resolve contradictory yields in coupling reactions?
Use in situ monitoring via TLC (silica gel, hexane/EtOAc eluent) or GC-MS to track reaction progress. For structural confirmation, characterize intermediates by ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and high-resolution MS. Contradictions in yields often arise from incomplete ligand exchange or THF degradation byproducts; optimize reaction time and temperature gradients .
Q. How can metal-THF complexation interfere with reactions, and how is this minimized?
THF coordinates strongly with Lewis acids (e.g., ZnCl₂, TiCl₄), altering reaction kinetics. For example, ZnCl₂-THF complexes (formed during quenching) may catalyze undesired side reactions. Use anhydrous conditions and minimize excess metal salts. Alternatively, switch to less-coordinating solvents like 2-MeTHF for sensitive transformations .
Q. What strategies validate the exact concentration of the Grignard solution pre-use?
Perform quantitative titration: React a known volume of the Grignard solution with a standardized acid (e.g., HCl) and back-titrate with NaOH. Alternatively, use iodometric titration to assess active Mg content. Consistency in titration endpoints ensures accurate concentration determination .
Q. How do steric effects from 2,4,5-trimethyl substitution influence nucleophilic attack?
The trimethyl groups increase steric hindrance, reducing reactivity toward bulky electrophiles. Kinetic studies (e.g., competition experiments with less-hindered Grignard reagents) reveal slower reaction rates. Optimize by increasing reaction temperature (40–60°C) or using polar additives (e.g., HMPA) to enhance solubility and activity .
Q. What role does THF play in stabilizing the Grignard reagent structurally?
THF’s lone pairs on oxygen coordinate with Mg, stabilizing the organomagnesium species and preventing aggregation. X-ray studies of analogous Mg-THF complexes (e.g., VCl₃·3THF) confirm octahedral coordination geometry around the metal center, which is critical for maintaining solubility and reactivity .
Methodological Tables
Table 1: Common Side Reactions and Mitigation Strategies
Table 2: Analytical Techniques for Reaction Monitoring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
